![molecular formula C14H21NO4 B3864273 3-(diethylamino)propyl 2,4-dihydroxybenzoate](/img/structure/B3864273.png)
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Overview
Description
3-(diethylamino)propyl 2,4-dihydroxybenzoate is a chemical compound that belongs to the family of benzoates. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on cells and tissues.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 2,4-dihydroxybenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as tyrosine hydroxylase and catechol-O-methyltransferase. These enzymes are involved in the biosynthesis and metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
3-(diethylamino)propyl 2,4-dihydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of catecholamines in the brain and peripheral tissues. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(diethylamino)propyl 2,4-dihydroxybenzoate in lab experiments is its ability to increase catecholamine levels in cells and tissues. This makes it a useful tool for studying the effects of catecholamines on various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on 3-(diethylamino)propyl 2,4-dihydroxybenzoate. One area of research is the development of new drugs and therapies based on the mechanism of action of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Parkinson's disease and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Scientific Research Applications
3-(diethylamino)propyl 2,4-dihydroxybenzoate has a wide range of scientific research applications. It is commonly used as a tool to study the effects of various compounds on cells and tissues. It is also used to investigate the mechanism of action of various drugs and compounds. Additionally, it is used in the development of new drugs and therapies.
properties
IUPAC Name |
3-(diethylamino)propyl 2,4-dihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-15(4-2)8-5-9-19-14(18)12-7-6-11(16)10-13(12)17/h6-7,10,16-17H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJUOJQEAWDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl 2,4-dihydroxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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